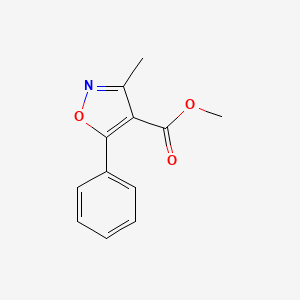

Éster metílico del ácido 3-metil-5-fenil-isoxazol-4-carboxílico

Descripción general

Descripción

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Aplicaciones Científicas De Investigación

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target proteins like mtb protein-tyrosine-phosphatase (mptp), a virulence factor secreted by mycobacterium tuberculosis into host macrophages .

Mode of Action

It is known that similar compounds interact with their targets, compromising the immune response of the host and assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .

Biochemical Pathways

Similar compounds have been found to affect the pathways related to the immune response of host macrophages .

Result of Action

Similar compounds have been found to compromise the immune response of the host, assisting in the intra-macrophage survival and persistence of mycobacterium tuberculosis infection .

Action Environment

It is known that environmental factors can influence the efficacy and stability of similar compounds .

Análisis Bioquímico

Biochemical Properties

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with microtubules, causing mitosis arrest and leading to cell death . Additionally, it has shown potential as an anti-TB agent by interacting with Mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of trehalose monomycolates across the cell membrane of Mycobacterium tuberculosis .

Cellular Effects

The effects of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause mitosis arrest by antagonizing microtubules, leading to cell death . This compound also exhibits cytotoxic effects on leukemia HL-60 cells by affecting the expression of p21 WAF-1, Bax, and Bcl-2 .

Molecular Mechanism

At the molecular level, 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it interacts with microtubules, causing mitosis arrest and subsequent cell death . Additionally, it inhibits the function of Mycobacterial membrane protein Large 3 (MmpL3), disrupting the transport of trehalose monomycolates and affecting cell wall biosynthesis in Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under various conditions, maintaining its biological activity over time. Long-term studies have shown that it continues to exert its cytotoxic effects on cells, leading to sustained mitosis arrest and cell death .

Dosage Effects in Animal Models

In animal models, the effects of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-TB activity and cytotoxicity against cancer cells. At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound have been associated with significant toxicity in Vero cells .

Metabolic Pathways

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes cyclization with the help of NH2OH·HCl in methanolic conditions to yield methyl 5-phenylisoxazole-3-carboxylate . This compound also interacts with hydrazine hydrate, leading to the formation of 5-phenylisoxazole-3-carbohydrazide .

Transport and Distribution

The transport and distribution of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with Mycobacterial membrane protein Large 3 (MmpL3), facilitating its transport across the cell membrane of Mycobacterium tuberculosis . This interaction is crucial for its anti-TB activity.

Subcellular Localization

The subcellular localization of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester plays a vital role in its activity and function. It has been found to localize within microtubules, where it exerts its antagonistic effects, leading to mitosis arrest and cell death . Additionally, its interaction with Mycobacterial membrane protein Large 3 (MmpL3) suggests its localization within the cell membrane of Mycobacterium tuberculosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl chloride oxime with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then refluxed in methanol to yield the desired isoxazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

Oxidation: 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid.

Reduction: 3-Methyl-5-phenyl-isoxazole-4-methanol.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but lacks the ester group.

3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester: Contains additional halogen substitutions.

Uniqueness

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester (CAS 773876-11-2) is an organic compound belonging to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is C₁₂H₁₁NO₃. Its structure features a phenyl group that may enhance lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester, exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of urea and thiourea derivatives based on isoxazole structures, demonstrating potent in vitro activity against Mycobacterium tuberculosis (Mtb), including both drug-susceptible and drug-resistant strains. Notably, some derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, indicating strong antibacterial potential .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Preliminary studies suggest that isoxazole derivatives can modulate neurotransmitter systems implicated in seizure activity. While specific data on 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester is limited, related compounds have shown promise in this area.

Anti-inflammatory Effects

The ability of this compound to act as a lysophosphatidic acid antagonist suggests potential anti-inflammatory applications. By inhibiting lysophosphatidic acid signaling pathways, it may help modulate inflammation and related cellular responses. This mechanism could be particularly relevant in conditions such as cancer and fibrosis.

The biological activity of 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester can be attributed to its interaction with specific molecular targets:

- Lysophosphatidic Acid Receptors : The compound binds to lysophosphatidic acid receptors, influencing various biological pathways associated with cell proliferation and inflammation.

- Enzymatic Interactions : It may also interact with enzymes involved in metabolic pathways, altering their activity and affecting cellular processes such as apoptosis and proliferation.

Study on Antimicrobial Efficacy

A notable study evaluated a series of isoxazole derivatives for their efficacy against Mtb. Among the tested compounds, one derivative with a 3,4-dichlorophenyl moiety exhibited optimal potency (MIC 0.25 µg/mL). This study underscores the potential of isoxazole derivatives as new anti-TB agents .

Evaluation of Anticonvulsant Activity

In another investigation focused on anticonvulsant properties, various isoxazole derivatives were screened using animal models to assess their efficacy in preventing seizure activity. Results indicated that certain structural modifications could enhance anticonvulsant effects, although specific data on the methyl ester derivative remains sparse.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester | C₁₂H₁₁NO₃ | Antagonist of lysophosphatidic acid |

| Isoxazole-4-carboxylic acid methyl ester | C₅H₅NO₃ | Known for diverse biological activities |

| 5-(4-Bromophenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester | C₁₂H₁₀BrNO₃ | Bromine substitution affects receptor binding |

Propiedades

IUPAC Name |

methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJNJDZAQVBQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628526 | |

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773876-11-2 | |

| Record name | Methyl 3-methyl-5-phenyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.